molecular formula C14H17NO4 B14193075 Propan-2-yl 2-benzamido-3-oxobutanoate CAS No. 921938-82-1

Propan-2-yl 2-benzamido-3-oxobutanoate

Cat. No.: B14193075
CAS No.: 921938-82-1
M. Wt: 263.29 g/mol
InChI Key: XUIZLYOAWXOUCJ-UHFFFAOYSA-N
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Description

Propan-2-yl 2-benzamido-3-oxobutanoate is an organic compound with the molecular formula C13H15NO4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamido group and an oxobutanoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-benzamido-3-oxobutanoate typically involves the reaction of isopropyl acetoacetate with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the stability of the intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction times further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-benzamido-3-oxobutanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzamido group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzamido derivatives.

Scientific Research Applications

Propan-2-yl 2-benzamido-3-oxobutanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Propan-2-yl 2-benzamido-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to a reduction in the production of pro-inflammatory mediators. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 2-benzamido-3-hydroxybutanoate
  • Propan-2-yl 2-benzamido-3-oxopentanoate
  • Propan-2-yl 2-benzamido-3-oxobutanoate derivatives

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

921938-82-1

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

propan-2-yl 2-benzamido-3-oxobutanoate

InChI

InChI=1S/C14H17NO4/c1-9(2)19-14(18)12(10(3)16)15-13(17)11-7-5-4-6-8-11/h4-9,12H,1-3H3,(H,15,17)

InChI Key

XUIZLYOAWXOUCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C(C(=O)C)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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